4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-4-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-3-4-20-7-9-22(10-8-20)26(29)27-24-12-11-21-15-16-28(18-23(21)17-24)32(30,31)25-13-5-19(2)6-14-25/h5-14,17H,3-4,15-16,18H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCERGJPIRMUDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. One common method is the Pictet-Spengler reaction , which involves the condensation of tryptamine derivatives with benzaldehyde derivatives under acidic conditions. The resulting tetrahydroisoquinoline is then functionalized with a tosyl group at the 2-position and further modified to introduce the propyl group and the benzamide moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzamide group can be oxidized to produce corresponding carboxylic acids.
Reduction: : The tosyl group can be reduced to yield the corresponding amine.
Substitution: : The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reduction of the tosyl group can be achieved using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: : Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Formation of 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzoic acid.
Reduction: : Formation of 4-propyl-N-(2-amino-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide.
Substitution: : Formation of various alkyl or aryl-substituted derivatives.
Scientific Research Applications
4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: has shown potential in several scientific research applications:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: : The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.
Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism and therapeutic potential.
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with several benzamide and tetrahydroisoquinoline derivatives. Key analogs include:
Key Observations :
- Substituent Effects: The tosyl group in the target compound contrasts with the isobutyryl group in the tetrahydroquinoline analog , impacting solubility and enzymatic stability. The propyl chain in the target compound may enhance membrane permeability compared to the tert-butyl group in its analog.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how can reaction conditions be optimized for reproducibility?
- Methodology :
- Amide Coupling : Use a coupling agent like HATU or EDCI with a tertiary amine base (e.g., DIPEA) in anhydrous DMF or dichloromethane.
- Cyclization : Employ tosyl chloride (TsCl) under inert conditions to form the tetrahydroisoquinoline core.
- Propyl Substituent Introduction : Utilize alkylation or nucleophilic substitution with a propyl halide in the presence of a phase-transfer catalyst.
- Purification : Optimize via column chromatography (silica gel, gradient elution) or recrystallization using ethanol/water mixtures .
- Critical Parameters : Monitor temperature (0–25°C for cyclization), solvent polarity, and reaction time to minimize byproducts.
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Techniques :
- NMR : 1H/13C NMR to confirm regiochemistry of the tetrahydroisoquinoline ring and propyl chain integration.
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., ESI+ mode).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., benzamide-tetrahydroisoquinoline hybrids) for functional group verification .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
- Spill Management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) for this compound?
- Approach :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., tosyl vs. sulfonamide groups) to isolate bioactivity drivers .
- Assay Validation : Use standardized cell lines (e.g., RAW 264.7 for inflammation) and dose-response curves (IC50 comparisons).
- Off-Target Screening : Employ proteomic profiling (e.g., kinase inhibition assays) to identify unintended interactions .
Q. What strategies are effective for optimizing enantiomeric purity in the tetrahydroisoquinoline moiety during synthesis?
- Chiral Resolution :
- Catalytic Asymmetric Hydrogenation : Use Ru-based catalysts (e.g., Noyori-type) for stereocontrol.
- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during cyclization.
- Analytical Methods : Validate enantiopurity via chiral HPLC (Chiralpak AD-H column) or polarimetry .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methods :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets (e.g., COX-2, NF-κB).
- MD Simulations : Perform 100-ns molecular dynamics runs to assess stability of ligand-target complexes.
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with activity data .
Q. What experimental designs mitigate analytical challenges in detecting low-concentration metabolites of this compound?
- Solutions :
- Sample Enrichment : Solid-phase extraction (SPE) with C18 cartridges to concentrate metabolites.
- High-Sensitivity MS : Use LC-QTOF-MS with collision-induced dissociation (CID) for structural elucidation.
- Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways via isotopic patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
